11-Dehydro-2,3-dinor thromboxane B2-d9

Bioanalysis Mass Spectrometry Isotope Dilution

11-Dehydro-2,3-dinor thromboxane B2-d9 (11-dehydro-2,3-dinor TXB2-d9) is a deuterium-labeled internal standard with the molecular formula C18H19D9O6 and a molecular weight of 349.47 g/mol. This compound is a stable isotope-labeled analog of 11-dehydro-2,3-dinor thromboxane B2, a major urinary metabolite of thromboxane A2 (TXA2) and thromboxane B2 (TXB2).

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
Cat. No. B15600702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydro-2,3-dinor thromboxane B2-d9
Molecular FormulaC18H30O6
Molecular Weight342.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5+,11-10?/t13-,14-,15-,16+,18+/m0/s1
InChIKeyRJHNVFKNIJQTQF-IOHXQUFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Dehydro-2,3-dinor thromboxane B2-d9: A High-Purity Deuterated Internal Standard for Quantitative Thromboxane Metabolite Analysis


11-Dehydro-2,3-dinor thromboxane B2-d9 (11-dehydro-2,3-dinor TXB2-d9) is a deuterium-labeled internal standard with the molecular formula C18H19D9O6 and a molecular weight of 349.47 g/mol . This compound is a stable isotope-labeled analog of 11-dehydro-2,3-dinor thromboxane B2, a major urinary metabolite of thromboxane A2 (TXA2) and thromboxane B2 (TXB2) [1]. It is specifically intended for use as an internal standard in the accurate quantification of endogenous 11-dehydro-2,3-dinor TXB2 via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of nine deuterium atoms at specific positions ensures a distinct mass shift, enabling reliable differentiation from the unlabeled analyte and facilitating precise, matrix-effect-corrected measurements in complex biological matrices such as urine .

11-Dehydro-2,3-dinor thromboxane B2-d9: Why Unlabeled Analytes or Alternative Internal Standards Cannot Substitute in Regulated Bioanalysis


In quantitative mass spectrometry, the use of an unlabeled analog or a structurally dissimilar internal standard introduces significant sources of error, including variable extraction recovery, differential ionization efficiency (matrix effects), and chromatographic retention time shifts, all of which compromise assay accuracy and precision [1]. While alternative deuterated thromboxane standards exist, such as 11-dehydro thromboxane B2-d4 (targeting the 11-dehydro TXB2 metabolite) or 2,3-dinor thromboxane B2-d9 (targeting the 2,3-dinor TXB2 metabolite), these are not structurally identical to the dual-modification 11-dehydro-2,3-dinor TXB2 metabolite and therefore fail to provide optimal co-elution and ionization behavior for this specific analyte . Furthermore, immunoassays for thromboxane metabolites suffer from antibody cross-reactivity between structurally similar metabolites, leading to overestimation of analyte concentrations; a monoclonal antibody described in US Patent 8,168,400 demonstrates cross-reactivity between 11-dehydro TXB2 and 11-dehydro-2,3-dinor TXB2 with a binding ratio from 0.5:1 to 1:0.5, underscoring the need for a mass spectrometry-based method with a matched, co-eluting internal standard for unambiguous quantification [2]. Substituting with a non-identical internal standard would therefore violate the core principle of stable isotope dilution, leading to inaccurate and potentially irreproducible quantitative results.

11-Dehydro-2,3-dinor thromboxane B2-d9: Quantitative Differentiation Evidence for Informed Procurement


Superior Isotopic Purity and Mass Shift for Unambiguous Analyte Resolution in Complex Matrices

11-Dehydro-2,3-dinor thromboxane B2-d9 is manufactured with a deuterium incorporation of nine atoms, yielding a parent ion mass shift of +9 Da relative to the unlabeled analyte (m/z 367 for 11-dehydro TXB2 vs. m/z 371 for its d4 analog in SRM transitions; analogous mass shift applies for the 11-dehydro-2,3-dinor metabolite) . This substantial mass difference, combined with a certified purity of ≥99% for deuterated forms (d1-d9), ensures minimal isotopic overlap and a low protium/deuterium background signal, which is critical for achieving a response equivalent to a protium/deuterium ratio of 0.2% with a standard deviation of 15% when 100 ng of internal standard is analyzed, as demonstrated for a related tetradeuterated TXB2 internal standard [1].

Bioanalysis Mass Spectrometry Isotope Dilution

Validated Chromatographic Co-Elution to Correct for Matrix-Induced Ion Suppression in Urine

In a validated LC-MS/MS method for urinary 11-dehydro TXB2, the deuterium-labeled analog co-eluted with the endogenous analyte, enabling effective correction for ion suppression/enhancement from the urine matrix [1]. The method demonstrated a linear response from 50 pg to 10 ng per tube, with the internal standard controlling for variability in solid-phase extraction (SPE) recovery and ionization efficiency. The mean urinary concentration of 11-dehydro TXB2 in healthy adults was determined to be 635 ± 427 pg/mg creatinine (mean ± S.D., n=13), a result that was cross-validated against GC-MS, confirming the internal standard's ability to produce accurate and reproducible data [1].

LC-MS/MS Matrix Effects Urinalysis

Defined Analyte-Specific Binding Ratio Prevents Overestimation Inherent to Cross-Reactive Immunoassays

Immunoassays for thromboxane metabolites are known to suffer from antibody cross-reactivity, leading to overestimation. A monoclonal antibody described in US Patent 8,168,400, which is used in the FDA-cleared AspirinWorks test, binds to both 11-dehydro TXB2 and 11-dehydro-2,3-dinor TXB2 with a binding ratio ranging from 0.5:1 to 1:0.5 [1]. This cross-reactivity prevents the independent quantification of these two metabolites by immunoassay. In contrast, a mass spectrometry method employing 11-dehydro-2,3-dinor thromboxane B2-d9 as an internal standard allows for the unambiguous, separate measurement of this specific metabolite, eliminating the error introduced by antibody cross-reactivity .

Immunoassay Cross-Reactivity Biomarker

Quantitative Basal Excretion Rate Establishes the Analyte's Relevance as a Platelet-Derived Biomarker

The basal urinary excretion rate of 11-dehydro-2,3-dinor TXB2 was measured by immunoaffinity extraction/GC-MS as 29.7 ± 11.1 ng/h in healthy non-smokers [1]. This is significantly higher than the excretion rate of 2,3-dinor-TXB2 (13.5 ± 2.8 ng/h, p < 0.01 in smokers) and comparable to that of 11-dehydro-TXB2 (53.6 ± 15.0 ng/h). Chronic low-dose aspirin (30 mg/day for 8 days) reduced platelet-derived metabolites and 11-dehydro-2,3-dinor-TXB2 comparably, confirming its origin from platelets in healthy subjects [1].

Biomarker Platelet Activation Thromboxane

Elevated Levels in Cardiovascular Pathology Underscore the Analyte's Clinical Utility and the Need for Precise Quantification

Urinary 11-dehydro TXB2, a related metabolite, is an established marker of aspirin effect and cardiovascular risk. In a study of aspirin-naive males with metabolic syndrome, two-thirds had elevated urinary 11-dehydro TXB2 levels (≥2500 pg/mg creatinine) [1]. While this specific data is for 11-dehydro TXB2, the clinical relevance of the thromboxane pathway extends to the dual-metabolite 11-dehydro-2,3-dinor TXB2, which is also a platelet-derived marker and is often measured alongside 11-dehydro TXB2 in comprehensive thromboxane profiling [2]. Accurate measurement of 11-dehydro-2,3-dinor TXB2 is therefore essential for a complete assessment of thromboxane biosynthesis in these high-risk populations.

Cardiovascular Disease Aspirin Resistance Biomarker

11-Dehydro-2,3-dinor thromboxane B2-d9: Validated Research and Industrial Application Scenarios


LC-MS/MS Method Development and Validation for Urinary Thromboxane Metabolite Profiling

Analytical chemists developing a quantitative LC-MS/MS method for profiling multiple urinary thromboxane metabolites (e.g., 11-dehydro TXB2, 2,3-dinor TXB2, and 11-dehydro-2,3-dinor TXB2) require a matched, high-purity deuterated internal standard for each analyte to correct for matrix effects and ensure assay accuracy. The validated LC-MS/MS method for 11-dehydro TXB2 using a deuterated internal standard achieved a linear range of 50 pg to 10 ng and closely corresponded to GC-MS results, demonstrating the feasibility of this approach [1]. By incorporating 11-dehydro-2,3-dinor thromboxane B2-d9, the method can be extended to include this important dual-modification metabolite, providing a complete picture of thromboxane biosynthesis.

Clinical Biomarker Studies on Platelet Activation and Aspirin Pharmacodynamics

Researchers investigating platelet activation in cardiovascular disease, metabolic syndrome, or aspirin resistance require precise, specific measurements of platelet-derived thromboxane metabolites. Studies show that urinary 11-dehydro TXB2 is elevated in a significant proportion of aspirin-naive males with metabolic syndrome, and elevated levels are associated with adverse cardiovascular outcomes [2]. Because 11-dehydro-2,3-dinor TXB2 is also a platelet-derived metabolite that is comparably suppressed by low-dose aspirin, its accurate quantification is essential for comprehensive biomarker assessment. The use of the d9 internal standard ensures that the data generated are robust and comparable across different clinical cohorts and laboratories.

Preclinical Pharmacology and Toxicology Studies in Animal Models

In preclinical studies using rat models of inflammation or thrombosis, urinary thromboxane metabolites serve as key pharmacodynamic endpoints. For example, levels of 11-dehydro-2,3-dinor TXB2 are increased 5.2-fold in a surgery-induced rat model of tendon overuse . To accurately quantify these changes and assess the effects of investigational drugs (e.g., COX inhibitors, thromboxane synthase inhibitors), a stable isotope-labeled internal standard is required to normalize for inter-animal variability in urine volume and matrix composition. 11-dehydro-2,3-dinor thromboxane B2-d9 provides the necessary analytical precision for these preclinical studies.

Quality Control and Batch Release Testing for Clinical Diagnostic Kits

Manufacturers of clinical diagnostic kits for thromboxane metabolites, such as the AspirinWorks test, may require certified reference materials and internal standards for kit calibration and quality control. While the AspirinWorks test uses a cross-reactive antibody that measures both 11-dehydro TXB2 and 11-dehydro-2,3-dinor TXB2, the d9 internal standard can be used in confirmatory LC-MS/MS assays to independently verify the concentrations of the individual metabolites in reference standards or quality control samples [3]. This ensures the accuracy and traceability of kit calibrators and controls.

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